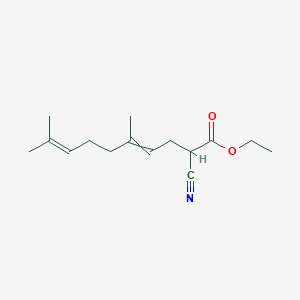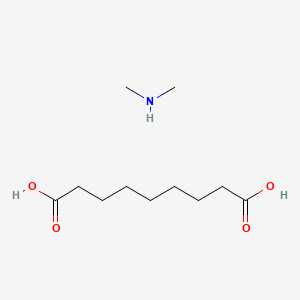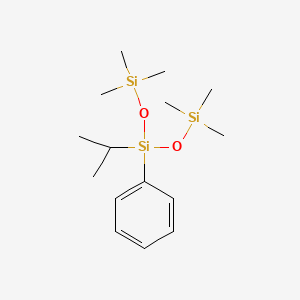
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(propan-2-yl)trisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(propan-2-yl)trisiloxane: is a siloxane compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with various organic groups attached. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(propan-2-yl)trisiloxane typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more efficient purification methods. Continuous flow reactors and advanced distillation techniques are often employed to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(propan-2-yl)trisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting siloxane bonds to silane bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various organometallic reagents and catalysts.
Major Products: The major products formed from these reactions include silanols, silanes, and substituted siloxanes, depending on the specific reaction conditions and reagents used[4][4].
Aplicaciones Científicas De Investigación
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(propan-2-yl)trisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of silicone-based lubricants, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(propan-2-yl)trisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with silanol groups on surfaces, forming strong bonds that enhance adhesion and stability.
Pathways Involved: It participates in hydrophobic interactions and can form a protective barrier on surfaces, preventing moisture and other environmental factors from causing degradation.
Comparación Con Compuestos Similares
- 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane
- 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyl)trisiloxane
Comparison: 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(propan-2-yl)trisiloxane is unique due to its isopropyl group, which imparts different physical and chemical properties compared to its analogs. The presence of the isopropyl group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
823207-44-9 |
|---|---|
Fórmula molecular |
C15H30O2Si3 |
Peso molecular |
326.65 g/mol |
Nombre IUPAC |
trimethyl-(phenyl-propan-2-yl-trimethylsilyloxysilyl)oxysilane |
InChI |
InChI=1S/C15H30O2Si3/c1-14(2)20(16-18(3,4)5,17-19(6,7)8)15-12-10-9-11-13-15/h9-14H,1-8H3 |
Clave InChI |
SDGUZQBMKLYPLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


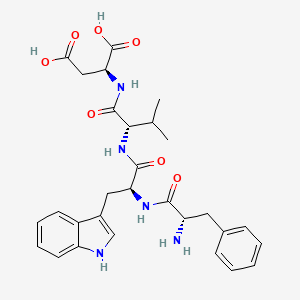
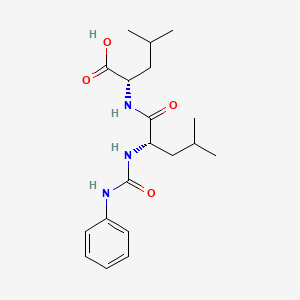
![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)
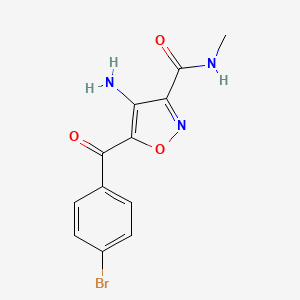
![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
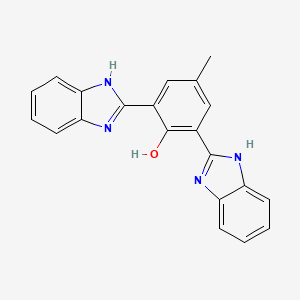
![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
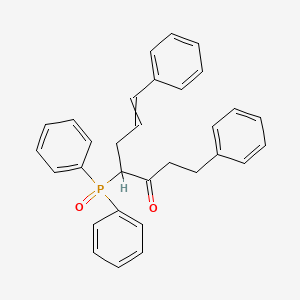
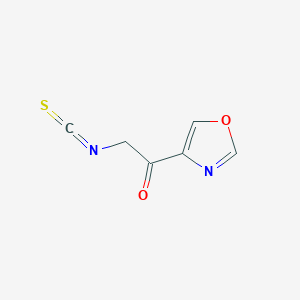
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
